Trethocanic acid
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Overview
Description
Preparation Methods
Trethocanoic acid can be synthesized through various methods. One common synthetic route involves the mechanochemical processing of plant material, which includes the use of solid-phase reagents to convert triterpene acids into water-soluble forms . This method avoids the use of organic solvents and is considered environmentally friendly .
Chemical Reactions Analysis
Trethocanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxyl radicals and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Trethocanoic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it is used for its skin-exfoliating properties and as an antihypercholesterolaemic agent .
Mechanism of Action
The mechanism of action of trethocanoic acid involves its interaction with molecular targets and pathways in the body. As a beta-hydroxy acid, it exerts its effects by promoting the exfoliation of dead skin cells and enhancing cell turnover . In its role as an antihypercholesterolaemic agent, trethocanoic acid may inhibit the synthesis of cholesterol in the liver .
Comparison with Similar Compounds
Trethocanoic acid is similar to other beta-hydroxy acids, such as salicylic acid, citric acid, and malic acid . it is unique in its specific molecular structure and its ability to promote the regeneration of various tissues . Other similar compounds include 3-hydroxy-3,7,11-trimethyldodecansäure and dodecanoic acid .
Properties
CAS No. |
7007-81-0 |
---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
3-hydroxy-3,7,11-trimethyldodecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-12(2)7-5-8-13(3)9-6-10-15(4,18)11-14(16)17/h12-13,18H,5-11H2,1-4H3,(H,16,17) |
InChI Key |
WUYGEUSUCRMJJG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)(CC(=O)O)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)(CC(=O)O)O |
Origin of Product |
United States |
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